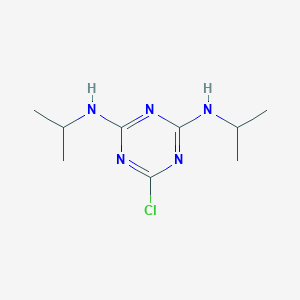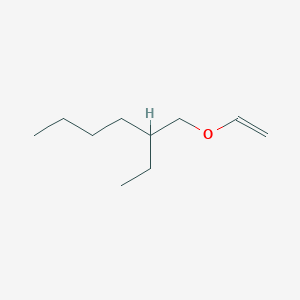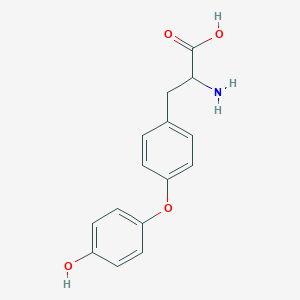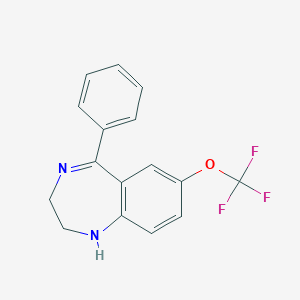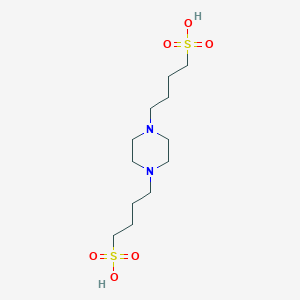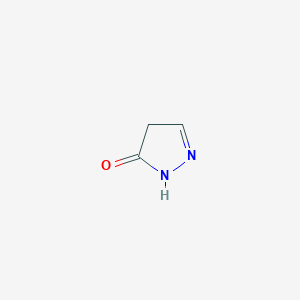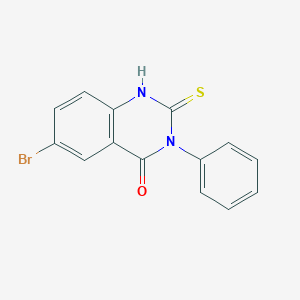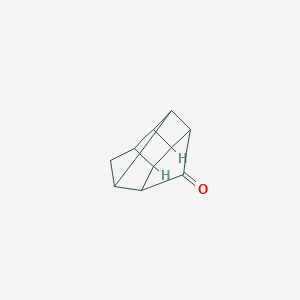
1,3-Bishomocubanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bishomocubanone is a bicyclic compound that has been studied extensively due to its unique chemical properties. It is a highly strained molecule that exhibits a wide range of biological and chemical activities. In recent years, the synthesis and application of 1,3-Bishomocubanone have attracted the attention of many researchers in the field of organic chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1,3-Bishomocubanone is not fully understood. However, studies have shown that it interacts with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to interact with the GABA(A) receptor, a receptor that is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
1,3-Bishomocubanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 1,3-Bishomocubanone has been shown to exhibit anti-viral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-Bishomocubanone in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of other complex molecules. However, the high strain energy of the molecule can make its synthesis challenging. In addition, the biological and chemical activities of 1,3-Bishomocubanone are not fully understood, which can make its use in lab experiments challenging.
Zukünftige Richtungen
There are many future directions for the study of 1,3-Bishomocubanone. One area of research is the development of new synthetic methods for the synthesis of this compound. Another area of research is the study of the mechanism of action of 1,3-Bishomocubanone and its interaction with biological targets. In addition, the potential use of 1,3-Bishomocubanone as a chiral auxiliary in asymmetric synthesis is an area of research that is worth exploring. Finally, the development of new derivatives of 1,3-Bishomocubanone with improved biological and chemical activities is an area of research that holds promise for the future.
Synthesemethoden
The synthesis of 1,3-Bishomocubanone is a challenging task due to the high strain energy of the molecule. Various methods have been developed to synthesize this compound, including the Diels-Alder reaction, the Pauson-Khand reaction, and the [3+2] cycloaddition reaction. The Diels-Alder reaction is the most commonly used method for synthesizing 1,3-Bishomocubanone. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Pauson-Khand reaction is another method that involves the reaction of an alkyne with a carbon monoxide and a transition metal catalyst. The [3+2] cycloaddition reaction involves the reaction of a cyclopropene and an alkyne to form a cyclic compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bishomocubanone has been extensively studied for its biological and chemical activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 1,3-Bishomocubanone has been used as a building block for the synthesis of other complex molecules.
Eigenschaften
CAS-Nummer |
15443-37-5 |
|---|---|
Produktname |
1,3-Bishomocubanone |
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one |
InChI |
InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2 |
InChI-Schlüssel |
KIOXQCAVQTVNCR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Kanonische SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Synonyme |
Octahydro-1,2,4-metheno-3H-cyclobuta [cd] pentalen-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



